![molecular formula C14H18N2O B5787987 N-[2-(1H-indol-3-yl)ethyl]-2-methylpropanamide](/img/structure/B5787987.png)
N-[2-(1H-indol-3-yl)ethyl]-2-methylpropanamide
Overview
Description
N-[2-(1H-indol-3-yl)ethyl]-2-methylpropanamide, also known as IND, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the amide family and is synthesized through a specific method.
Scientific Research Applications
Chromatographic Separation and Analysis
N-[2-(1H-indol-3-yl)ethyl]-2-methylpropanamide and its intermediates have been studied in the context of chromatographic separation. Zhou et al. (2010) investigated the enantioseparation of a basic active pharmaceutical ingredient (API) compound and its neutral intermediate using reversed phase and normal phase liquid chromatography. This study highlights the use of a new type of polysaccharide chiral stationary phase for effective separation and analysis of such compounds (Zhou et al., 2010).
Cytotoxicity Studies
Research on related indole compounds has revealed their potential cytotoxic effects. Wang et al. (2011) isolated a cytotoxic indole-3-ethenamide from the halotolerant fungus Aspergillus sclerotiorum PT06-1 and studied its effects on cancer cells, highlighting the potential of such compounds in cancer research (Wang et al., 2011).
Computational and Docking Analysis
Al-Otaibi et al. (2022) conducted a study focusing on the conformational, reactivity analysis, docking, and molecular dynamics simulations of a carboxamide derivative with potential anticancer activity. This research provides insights into the chemical characteristics and biological impacts of similar compounds (Al-Otaibi et al., 2022).
Synthesis and Characterization
Several studies have focused on the synthesis and characterization of indole-based compounds. Nazir et al. (2018) explored the synthesis of novel indole-based oxadiazole scaffolds with potential therapeutic applications, demonstrating the versatility of these compounds in drug design (Nazir et al., 2018).
Allosteric Modulation Studies
Research by Mistry et al. (2015) discovered a novel class of negative allosteric modulator of the dopamine D2 receptor, indicating the potential of indole-based compounds in neuropsychiatric disorder treatments (Mistry et al., 2015).
Synthesis for Therapeutic Uses
Setterholm et al. (2015) reported on the chemoselective synthesis of a compound with potential therapeutic uses, highlighting the methodological advancements in the synthesis of such compounds for medical applications (Setterholm et al., 2015).
Antimicrobial and Antioxidant Activities
Studies have also been conducted on the antimicrobial and antioxidant properties of indole derivatives. Saundane et al. (2015) synthesized Schiff bases containing indole moiety and evaluated their antimicrobial activities, contributing to the understanding of the biological activities of these compounds (Saundane et al., 2015).
properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-methylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-10(2)14(17)15-8-7-11-9-16-13-6-4-3-5-12(11)13/h3-6,9-10,16H,7-8H2,1-2H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQUMPUJDSWEPNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCC1=CNC2=CC=CC=C21 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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